![molecular formula C6H12O B1606997 (1-Methylcyclobutyl)methanol CAS No. 38401-41-1](/img/structure/B1606997.png)
(1-Methylcyclobutyl)methanol
Overview
Description
(1-Methylcyclobutyl)methanol is an organic compound with the molecular formula C6H12O It consists of a cyclobutane ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclobutyl)methanol typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclobutanone: The starting material.
Methylmagnesium bromide: A Grignard reagent used for the nucleophilic addition to the carbonyl group of cyclobutanone.
Hydrolysis: The intermediate formed is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Methylcyclobutyl)ketone or (1-Methylcyclobutyl)aldehyde.
Reduction: Formation of (1-Methylcyclobutyl)methane.
Substitution: Formation of (1-Methylcyclobutyl)methyl chloride or bromide.
Scientific Research Applications
(1-Methylcyclobutyl)methanol (C₆H₁₂O), with CAS number 38401-41-1, is an organic compound featuring a cyclobutane ring substituted with a methyl group and a hydroxymethyl group. It is a versatile molecule with applications spanning across synthetic and biological fields.
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology It is studied for its potential effects on biological systems and interactions with enzymes. Research indicates that this compound exhibits biochemical effects on different organisms, potentially influencing enzyme activities and metabolic pathways.
- Medicine It is investigated for potential therapeutic properties and as a building block for drug development. Preliminary findings suggest it may modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways, leading to investigations into its therapeutic applications related to mood disorders.
- Industry It is utilized in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of this compound typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by hydrolysis.
Synthetic Routes and Reaction Conditions:
- Cyclobutanone: Acts as the starting material.
- Methylmagnesium bromide: A Grignard reagent used for the nucleophilic addition to the carbonyl group of cyclobutanone.
- Hydrolysis: The intermediate formed is hydrolyzed to yield this compound.
An alternative preparation method involves reducing 1-Methyl-cyclobutanecarboxylic acid ethyl ester with lithium aluminum hydride in anhydrous THF .
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed are (1-Methylcyclobutyl)ketone or (1-Methylcyclobutyl)aldehyde.
- Reduction: The compound can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, leading to the formation of (1-Methylcyclobutyl)methane.
- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of (1-Methylcyclobutyl)methyl chloride or bromide.
This compound interacts with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity. Studies have shown that this compound can modulate various biochemical processes, which may have implications for therapeutic applications.
Case Studies
- Enzyme Interaction Studies: Research has demonstrated that this compound can influence enzyme kinetics by altering substrate binding affinities. For instance, experiments showed that varying concentrations of this compound affected the rates of enzymatic reactions in microbial cultures.
- Metabolomics Applications: In metabolomics studies, this compound was used as a solvent for extracting metabolites from plant samples. The results indicated that it could generate artifacts during extraction processes, highlighting the importance of careful methodological considerations when using this compound in biological research.
- Neuroscience Research: Preliminary findings suggest that this compound may modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This potential has led to investigations into its therapeutic applications related to mood disorders.
Mechanism of Action
The mechanism of action of (1-Methylcyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar structure but lacks the methyl group.
Cyclopentanol: Contains a five-membered ring instead of a four-membered ring.
(1-Methylcyclopentyl)methanol: Contains a five-membered ring with a similar substitution pattern.
Uniqueness
(1-Methylcyclobutyl)methanol is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a hydroxymethyl group makes it a versatile intermediate for various chemical transformations.
Biological Activity
(1-Methylcyclobutyl)methanol, with the chemical formula C₆H₁₂O and CAS number 38401-41-1, is an organic compound that has garnered significant interest in various scientific fields due to its unique structural properties. This compound features a cyclobutane ring substituted with a methyl group and a hydroxymethyl group, making it a versatile molecule for both synthetic and biological applications.
Structural Characteristics
- Molecular Weight : Approximately 100.16 g/mol
- Structure : The compound can be represented by the InChI key VLBAFQVSLHQELL-UHFFFAOYSA-N and the canonical SMILES notation CC1(CCC1)CO.
The presence of the cyclobutane ring, along with the hydroxyl group (OH), allows this compound to participate in hydrogen bonding, which is crucial for its interactions in biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The rigid structure provided by the cyclobutane ring affects the compound’s binding affinity and specificity towards these targets.
Biological Effects
Research indicates that this compound exhibits biochemical effects on different organisms, potentially influencing enzyme activities and metabolic pathways. Its similarity to methanol suggests that it may interact with biological systems in ways that could be both beneficial and harmful, depending on concentration and context. Notably, studies have shown that this compound can modulate various biochemical processes, which may have implications for therapeutic applications .
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylcyclobutan-1-ol | Hydroxyl group at the same position | More reactive due to the absence of additional groups |
Cyclobutanol | Simple cyclobutane with a hydroxyl group | Less sterically hindered than this compound |
3-Methylcyclopentanol | Five-membered ring with a methyl group | Different ring strain and reactivity |
(3,3-Difluoro-1-methylcyclobutyl)methanol | Fluorinated cyclobutane with methanol | Potentially altered biological activity due to fluorine presence |
The uniqueness of this compound lies in its combination of structural features that confer specific reactivity patterns and biological interactions not found in these similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can influence enzyme kinetics by altering substrate binding affinities. For instance, experiments showed that varying concentrations of this compound affected the rates of enzymatic reactions in microbial cultures.
- Metabolomics Applications : In metabolomics studies, this compound was used as a solvent for extracting metabolites from plant samples. The results indicated that it could generate artifacts during extraction processes, highlighting the importance of careful methodological considerations when using this compound in biological research .
- Neuroscience Research : Preliminary findings suggest that this compound may modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This potential has led to investigations into its therapeutic applications related to mood disorders .
Properties
IUPAC Name |
(1-methylcyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAFQVSLHQELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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